(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride
Description
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a chiral secondary amine salt characterized by a piperidine core substituted with a 3-bromobenzyl group at the 3-amino position. The compound is typically synthesized via nucleophilic substitution or coupling reactions, followed by dihydrochloride salt formation to enhance stability and solubility.
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
(3R)-N-[(3-bromophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVYIRHVJKRLN-CURYUGHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC(=CC=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications De Recherche Scientifique
One of the primary applications of (R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is in the field of neuropharmacology. Research indicates that this compound selectively inhibits dopamine reuptake, enhancing dopaminergic signaling. This selectivity is crucial for minimizing side effects often associated with non-selective compounds, making it a candidate for treating various disorders related to dopamine dysregulation, such as:
- Parkinson's Disease : By increasing dopamine availability in the synaptic cleft, the compound may alleviate symptoms associated with dopamine deficiency.
- Psychiatric Disorders : Conditions such as depression and schizophrenia may benefit from enhanced dopaminergic activity.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds, emphasizing differences in biological activity and structural features.
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (R)-3-Aminopiperidine dihydrochloride | Piperidine derivative | Basic amine structure; less selective for transporters |
| 1-(3-Bromophenyl)piperidin-4-amine | Piperidine derivative | Different substitution pattern; varied biological activity |
| N-Methyl-(R)-piperidin-3-amine dihydrochloride | Piperidine derivative | Methyl substitution; altered pharmacokinetics |
This comparison illustrates the distinctiveness of this compound within its class, particularly regarding its selectivity for dopamine transporters.
Case Studies and Research Findings
- Dopamine Transport Inhibition : A study demonstrated that this compound exhibits high binding affinity for dopamine transporters, leading to significant inhibition of dopamine reuptake in vitro. This finding supports its potential use in developing treatments for conditions characterized by dopaminergic dysfunction.
- Pharmacological Profiles : Research has assessed the pharmacokinetic profiles of this compound, indicating favorable absorption and distribution characteristics that enhance its therapeutic potential. The ability to cross the blood-brain barrier effectively positions it as a promising candidate for central nervous system disorders.
- Comparative Efficacy Studies : Comparative studies with existing dopaminergic agents have shown that this compound may provide superior efficacy with fewer side effects, warranting further clinical investigation.
Mécanisme D'action
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is structurally similar to other piperidine derivatives, such as (R)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride and (R)-N-[(4-Bromophenyl)methyl]piperidin-3-amine dihydrochloride. its unique bromophenyl group at the 3-position distinguishes it from these compounds, providing distinct chemical and biological properties.
Comparaison Avec Des Composés Similaires
Structural Analogs with Halogen Substituent Variations
Compounds sharing the piperidine-3-amine scaffold with halogenated aryl groups exhibit tunable electronic and steric properties. Key examples include:
Key Observations :
Enantiomeric Comparisons
The S-enantiomer of the target compound, (S)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, highlights the importance of stereochemistry. While biological data are absent in the evidence, enantiomeric pairs often differ in potency, selectivity, and toxicity. For example, the R-configuration may favor binding to specific chiral receptors, whereas the S-form could exhibit reduced activity or off-target effects .
Aromatic System Variations
Replacing the phenyl ring with heteroaromatic systems alters electronic conjugation and solubility:
Substituent-Driven Property Modifications
- This compound has a reported melting point of 249–251°C, suggesting high crystallinity .
Physicochemical and Solid-State Properties
- Dihydrochloride Salts : Enhance thermal stability and aqueous solubility compared to free bases.
- Crystal Packing : Hydrogen-bonded dimers (e.g., in ’s compound) may influence dissolution rates and bioavailability .
Activité Biologique
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride is a compound of significant interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
The compound is synthesized through various methods involving chiral piperidine derivatives. One notable method includes the use of lithium aluminum hydride in tetrahydrofuran to produce high yields of chiral piperidine derivatives, which are crucial for developing inhibitors of Dipeptidyl Peptidase IV (DPP-IV) . The synthesis process typically ensures high enantiomeric purity, which is essential for the biological activity of the compound.
This compound exhibits its biological activity primarily through interactions with various receptors in the body. Its structure suggests potential activity as an opioid receptor modulator, similar to other piperidine derivatives that have shown agonist-antagonist properties in vitro .
Pharmacological Studies
- Opioid Receptor Activity : Studies indicate that related compounds demonstrate varying degrees of agonist and antagonist activity at opioid receptors. The presence of bromine in the phenyl ring may enhance binding affinity and selectivity .
- Antimicrobial Properties : Research has shown that piperidine derivatives can possess antibacterial and antifungal properties. For instance, certain piperidine derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that structural modifications can lead to enhanced bioactivity .
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Study 1 : A study evaluated the cytotoxicity of various piperidine derivatives against T-lymphoblastic cell lines. The results showed that compounds with similar structures exhibited selective cytotoxicity with low IC50 values, suggesting potential therapeutic applications in cancer treatment .
- Study 2 : Another investigation focused on the antimicrobial efficacy of synthesized piperidine derivatives, revealing that halogen substitutions significantly influenced their antibacterial potency. This highlights the importance of structural modifications in enhancing biological activities .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, describes a similar synthesis using (R)-1-(2-methoxyethyl)pyrrolidin-3-amine dihydrochloride and a bromophenyl precursor. Key intermediates should be purified via column chromatography and characterized by / NMR (as in and ) and mass spectrometry.
- Quality Control : Use HPLC with phenyl columns (e.g., Chromolith® Phenyl, ) to assess purity (>98%) and monitor byproducts.
Q. How should researchers handle and store this compound to ensure stability?
- Safety Protocols : Store in airtight containers under inert atmosphere (N/Ar) at 2–8°C, per safety guidelines in and .
- Decomposition Risks : The dihydrochloride salt is hygroscopic; exposure to moisture may lead to hydrolysis of the amine group. Monitor via TGA/DSC for thermal stability.
Q. What spectroscopic techniques are critical for confirming its stereochemistry and protonation state?
- Structural Confirmation : Use NMR to verify the (R)-configuration (e.g., coupling constants for chiral centers) and NMR if fluorinated analogs are present (). X-ray crystallography (as in ) resolves tautomeric or conformational ambiguities.
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Case Study : lists EGFR/HER2 inhibitors with structural similarities. If inconsistent activity is observed, perform kinase profiling (e.g., KINOMEscan) to identify off-target effects.
- Data Normalization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) and adjust for salt form discrepancies (dihydrochloride vs. freebase).
Q. What strategies optimize this compound’s selectivity for neurological vs. metabolic targets?
- Rational Design : Modify the 3-bromophenyl group to alter lipophilicity (ClogP calculations) and blood-brain barrier penetration. highlights piperidine derivatives as diabetes drug intermediates; introduce substituents to bias selectivity toward GPCRs (e.g., dopamine receptors) or enzymes (e.g., DPP-4).
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding poses against target libraries (e.g., ChEMBL).
Q. How does tautomerism or π-conjugation in related analogs affect pharmacological activity?
- Structural Insights : demonstrates that keto-amine tautomers (vs. hydroxy-pyridine forms) dominate in crystals due to intramolecular H-bonding. Compare tautomer populations via -NMR or IR spectroscopy.
- Activity Correlation : Synthesize tautomer-locked analogs (e.g., methylated NH groups) and test in functional assays to isolate electronic effects.
Methodological Notes
- Contradictions in Evidence : While uses a pyrrolidine core, focuses on piperidine-based diabetes intermediates. Researchers must validate scaffold-specific effects via head-to-head comparisons.
- Critical Data Gaps : No direct pharmacokinetic data for this compound exists in the evidence. Derive ADME properties using in vitro assays (e.g., Caco-2 permeability, microsomal stability).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
